molecular formula C17H18Cl2N4O3S B2836748 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride CAS No. 1185141-35-8

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride

Cat. No.: B2836748
CAS No.: 1185141-35-8
M. Wt: 429.32
InChI Key: JIRHKYFFFSNZFP-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride is a potent and selective cell-permeable inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded in the critical region of chromosome 21, the Down syndrome critical region, and is implicated in neuronal development and function. This compound has emerged as a crucial pharmacological tool for elucidating the pathophysiological role of DYRK1A in central nervous system disorders. Research utilizing this inhibitor has demonstrated its efficacy in reducing the phosphorylation of key DYRK1A substrates, including tau protein at multiple sites (e.g., Thr212) and amyloid precursor protein (APP), thereby modulating processes linked to neurofibrillary tangle and amyloid plaque pathology. Its high selectivity profile makes it invaluable for dissecting DYRK1A-specific signaling pathways in models of neurodegenerative diseases, particularly Alzheimer's disease and Down syndrome-related cognitive deficits. Studies have shown that inhibiting DYRK1A with this compound can influence alternative splicing of pre-mRNA by modulating the phosphorylation of splicing factors, offering insights into its broader role in gene expression regulation. Furthermore, its application in stem cell research, where DYRK1A inhibition promotes the proliferation of human pancreatic beta cells and cortical neurons, highlights its utility in developmental biology and regenerative medicine studies. This inhibitor provides researchers with a powerful means to probe kinase-driven mechanisms in neurodevelopment and neurodegeneration, facilitating the validation of DYRK1A as a potential therapeutic target.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3S.ClH/c18-12-2-1-3-14-15(12)20-17(26-14)22(16(23)13-4-5-19-25-13)7-6-21-8-10-24-11-9-21;/h1-5H,6-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRHKYFFFSNZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=NO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride is a synthetic organic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by research findings and case studies.

Molecular Details

  • Common Name: this compound
  • CAS Number: 1185141-35-8
  • Molecular Formula: C₁₇H₁₈ClN₄O₃S
  • Molecular Weight: 429.3 g/mol

Structural Characteristics

The compound features:

  • A benzothiazole moiety , known for its extensive biological activity.
  • An isoxazole group , contributing to its chemical reactivity.
  • A morpholinoethyl substituent , which enhances solubility and bioavailability.

Table 1: Structural Characteristics Comparison

Compound NameStructure CharacteristicsUnique Features
N-(4-chlorobenzo[d]thiazol-2-yl)-5-carboxamideContains a benzothiazole moietyLacks morpholinoethyl group
Benzothiazole derivatives (general)Varying substitutions on benzothiazoleBroad spectrum of biological activities
Isoxazole derivativesIsoxazole ring with different substituentsDiverse applications in medicinal chemistry

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antibacterial properties. Studies have shown efficacy against various strains such as Staphylococcus aureus, suggesting potential use in treating bacterial infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit tumor growth and induce apoptosis in various cancer cell lines. Mechanistic studies suggest that it may act through modulation of apoptosis-related pathways and inhibition of specific cancer cell signaling cascades .

Case Studies

  • Antibacterial Efficacy : A study tested the compound against multiple bacterial strains, revealing a minimum inhibitory concentration (MIC) that indicates strong antibacterial activity, particularly against gram-positive bacteria .
  • Cancer Cell Line Studies : In a series of experiments on human cancer cell lines, the compound showed a dose-dependent reduction in cell viability, with IC50 values suggesting substantial potency compared to standard chemotherapeutics .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways of pathogens or cancer cells.
  • Receptor Interaction : Binding to specific receptors can modulate cellular responses, potentially leading to apoptosis in cancer cells .
  • Signal Transduction Modulation : It may affect intracellular signaling pathways, influencing gene expression associated with growth and survival .

Synthesis Methods

The synthesis of this compound typically involves several key reactions:

  • Formation of the benzothiazole core through cyclization reactions.
  • Introduction of the isoxazole group via appropriate coupling reactions.
  • Attachment of the morpholinoethyl group through nucleophilic substitution methods.

These synthetic routes are optimized to enhance yield and purity while minimizing by-products .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H18Cl2N4O3S
  • Molecular Weight : 429.3 g/mol
  • CAS Number : 1215774-49-4

The compound features a complex structure that combines a chlorobenzo[d]thiazole moiety with an isoxazole carboxamide, which contributes to its unique pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of thiazole and isoxazole compounds exhibit promising antimicrobial properties. The thiazole nucleus has been shown to possess various medicinal properties, including:

  • Antibacterial Activity : Compounds similar to N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride have been evaluated for their ability to inhibit both Gram-positive and Gram-negative bacteria. Studies demonstrate that such compounds can disrupt bacterial lipid biosynthesis, leading to effective antimicrobial action .

Anticancer Properties

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar structures have been tested against various cancer cell lines, including breast cancer (MCF7). The results indicate that these compounds can induce cytotoxic effects on cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of thiazole derivatives against a range of pathogens. Results showed that certain derivatives exhibited significant inhibition zones against both bacterial and fungal strains, suggesting their potential as lead compounds for new antimicrobial agents .
  • Anticancer Activity Assessment : In a comparative study, several thiazole-based compounds were tested for their cytotoxic effects on MCF7 cells using the Sulforhodamine B assay. The findings revealed that specific derivatives demonstrated potent anticancer activity, with IC50 values indicating effective concentrations required to inhibit cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Compound A : 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Analogs
  • Structure : Replaces the benzo[d]thiazole with a pyridinyl-thiazole core.
  • Key Differences: The pyridinyl group may reduce lipophilicity compared to the chloro-substituted benzo[d]thiazole. Absence of a morpholinoethyl group likely decreases solubility.
  • Pharmacological Impact : Pyridinyl-thiazole derivatives in demonstrate moderate kinase inhibition (IC₅₀: 50–200 nM), but lower metabolic stability due to the lack of chloro substitution .
Compound B : Thiazol-5-ylmethyl Carbamates (e.g., from )
  • Structure : Complex carbamates with multiple stereocenters and urea linkages.
  • Key Differences: Larger molecular weight (>700 Da vs. ~450 Da for the target compound) limits blood-brain barrier penetration.
  • Pharmacological Impact : These compounds exhibit antiviral activity but suffer from poor oral bioavailability .

Substituent-Driven Functional Comparisons

Parameter Target Compound Compound A Compound B
Molecular Weight ~450 Da ~350 Da >700 Da
logP (Predicted) 2.8 (moderate lipophilicity) 2.1 4.5
Aqueous Solubility High (hydrochloride salt) Moderate (free base) Low
Key Pharmacophore Benzo[d]thiazole + Isoxazole Pyridinyl-thiazole Thiazolylmethyl carbamate
Therapeutic Potential Kinase inhibition, antimicrobial Kinase inhibition Antiviral

Research Findings and Limitations

  • Target Compound Strengths :
    • Superior solubility and bioavailability compared to free-base analogs.
    • Enhanced binding affinity to kinase targets (hypothesized due to benzo[d]thiazole’s planar structure).
  • Limitations: Limited in vivo data compared to pyridinyl-thiazole derivatives. Synthetic complexity may hinder large-scale production.

Q & A

Q. What are the standard synthetic protocols for preparing N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride?

The synthesis typically involves multi-step reactions, including:

  • Formation of the benzothiazole core via cyclization of chlorinated aniline derivatives with thiourea analogs.
  • Coupling of the isoxazole-5-carboxamide moiety using carbodiimide-mediated amidation.
  • Introduction of the morpholinoethyl group via nucleophilic substitution or reductive amination. Critical parameters include solvent choice (e.g., DMF or THF), temperature control (60–100°C), and catalysts (e.g., DCC for amide bond formation). Purity is validated via HPLC (>95%) and recrystallization .

Q. How is the structural integrity of this compound confirmed after synthesis?

Spectroscopic techniques are essential:

  • 1H/13C NMR : To verify proton environments (e.g., aromatic protons in benzothiazole at δ 7.2–8.1 ppm) and carbon backbone.
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 465.3) .

Q. What are the primary biological targets or assays used to evaluate this compound?

Common assays include:

  • Enzyme inhibition studies (e.g., kinases, proteases) using fluorescence polarization or radiometric assays.
  • Cellular viability assays (MTT or resazurin) to assess cytotoxicity.
  • Binding affinity measurements (SPR or ITC) for target interactions. Reference compounds (e.g., staurosporine for kinase inhibition) are used for benchmarking .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm IC50 consistency.
  • Structural analogs comparison : Compare with derivatives lacking the 4-chloro or morpholinoethyl group to isolate pharmacophores (e.g., see , Table 1 for analog activities).
  • Orthogonal assays : Use SPR alongside cellular assays to distinguish direct target binding from off-target effects .

Q. What methodologies optimize reaction yields during the synthesis of the morpholinoethyl-isoxazole intermediate?

Key optimizations:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions.
  • Catalyst screening : Use DMAP or HOBt to suppress racemization during amide coupling.
  • Temperature gradients : Stepwise heating (40°C → 80°C) minimizes side-product formation. Yields improve from ~50% to >80% with these adjustments .

Q. How does the 4-chloro substituent on the benzothiazole ring influence bioactivity compared to other halogens?

SAR studies indicate:

  • Electron-withdrawing effects : The 4-Cl group enhances electrophilicity, improving binding to cysteine-rich enzyme active sites (e.g., EGFR kinase).
  • Halogen comparison : 4-Bromo analogs show higher potency but lower solubility, while 4-fluoro derivatives exhibit reduced target affinity (see , Table 2) .

Q. What computational tools are recommended for predicting binding modes of this compound with protein targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB: 1M17 for kinase targets).
  • MD simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories.
  • Pharmacophore modeling : MOE or Phase to identify critical interaction points (e.g., hydrogen bonds with morpholino oxygen) .

Experimental Design & Data Analysis

Q. How should researchers design experiments to assess off-target effects of this compound?

  • Broad-spectrum profiling : Use panels like Eurofins’ SelectScreen for kinase inhibition.
  • Transcriptomic analysis : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomic pull-down assays : SILAC labeling with biotinylated probes to capture interacting proteins .

Q. What statistical approaches are critical for analyzing dose-response data in cytotoxicity studies?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism).
  • Error weighting : Apply Huber-White robust standard errors to account for heteroscedasticity.
  • Multiple testing correction : Use Benjamini-Hochberg for FDR control in high-throughput screens .

Q. How can researchers address solubility challenges in in vivo studies of this compound?

  • Formulation optimization : Use co-solvents (e.g., PEG-400) or cyclodextrin-based carriers.
  • Salt formation : Test hydrochloride vs. mesylate salts for improved aqueous solubility.
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., acetyl) to enhance bioavailability .

Data Contradiction & Validation

Q. How to validate conflicting reports on this compound’s metabolic stability?

  • Microsomal assays : Compare human vs. rat liver microsomes to assess species-specific differences.
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4 with BFC) to identify metabolic liabilities.
  • Stable isotope tracing : 13C-labeled compound to track metabolite formation via LC-MS/MS .

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